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Compound of Interest

Compound Name: o-Menthan-8-ol

Cat. No.: B15290968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for o-
Menthan-8-ol, a monoterpenoid alcohol of interest in various chemical and pharmaceutical

research fields. The document details available mass spectrometry and infrared spectroscopy

data, alongside generalized experimental protocols for acquiring nuclear magnetic resonance,

infrared, and mass spectra for this and similar compounds.

Data Presentation
The following tables summarize the available quantitative spectroscopic data for o-Menthan-8-
ol.

Table 1: Mass Spectrometry Data for o-Menthan-8-ol[1]

Fragment m/z (Mass-to-Charge Ratio)

Top Peak 59

2nd Highest Peak 55

3rd Highest Peak 41

Table 2: Infrared (IR) Spectroscopy Data for o-Menthan-8-ol
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Functional Group Characteristic Absorption Range (cm⁻¹)

O-H Stretch (Alcohol) 3600 - 3200 (broad)

C-H Stretch (Alkane) 3000 - 2850

C-O Stretch (Alcohol) 1260 - 1000

Note: Specific peak values for the vapor phase IR spectrum of o-Menthan-8-ol are available

on spectral databases such as SpectraBase. The values presented here are characteristic

ranges for alcohols.[2]

Table 3: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for o-Menthan-8-ol

Experimental ¹H and ¹³C NMR data for o-Menthan-8-ol were not explicitly found in the

conducted search. However, based on the structure of o-Menthan-8-ol and typical chemical

shifts for cyclic alcohols, the following are predicted chemical shift ranges.

¹H NMR Predicted Chemical Shift (δ, ppm)

-OH 1.0 - 5.0 (broad singlet)

-CH- (on cyclohexane ring) 1.0 - 2.0

-CH₂- (on cyclohexane ring) 1.0 - 2.0

-CH₃ (on cyclohexane ring) 0.8 - 1.2

-C(CH₃)₂ 1.0 - 1.5

¹³C NMR Predicted Chemical Shift (δ, ppm)

C-OH 65 - 90

Cyclohexane carbons 20 - 50

Methyl carbons 15 - 30

Note: These are predicted values and may differ from experimental results. For comparison,

¹³C NMR data for the related isomer, p-Menthan-8-ol, may be available in spectral databases.
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[3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of o-Menthan-8-ol.

Methodology:

Sample Preparation: Dissolve 5-10 mg of purified o-Menthan-8-ol in approximately 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean, dry NMR tube. The choice of

solvent depends on the solubility of the sample and the desired chemical shift reference.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a ¹H NMR spectrum using a standard pulse sequence.

Integrate the signals to determine the relative number of protons for each resonance.

Analyze the chemical shifts (δ) and coupling constants (J) to elucidate the proton

environment and connectivity.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier

transformation to obtain the frequency-domain NMR spectrum. Phase and baseline
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corrections are applied to ensure accurate analysis.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in o-Menthan-8-ol.

Methodology:

Sample Preparation:

Liquid Film (Neat): Place a drop of liquid o-Menthan-8-ol between two salt plates (e.g.,

NaCl or KBr).

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., CCl₄).

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or solvent).

Record the sample spectrum. The instrument software will automatically subtract the

background spectrum.

The resulting spectrum will show the percentage of transmittance or absorbance versus

wavenumber (cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule, such as the broad O-H stretch for the alcohol and the C-H

and C-O stretches.[4][5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of o-Menthan-8-ol.
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Methodology:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like o-Menthan-8-ol, Gas Chromatography-Mass Spectrometry

(GC-MS) is a common technique. The sample is first injected into a gas chromatograph to

separate it from any impurities before it enters the mass spectrometer.

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI). In EI,

high-energy electrons bombard the molecules, causing them to lose an electron and form a

molecular ion (M⁺).

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The peak with the highest m/z value often corresponds to the molecular ion, providing the

molecular weight of the compound. Other peaks in the spectrum represent fragment ions,

which provide information about the structure of the molecule.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like o-Menthan-8-ol.
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Caption: Workflow for Spectroscopic Analysis of o-Menthan-8-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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